molecular formula C12H8BrClN2O B12071699 N-(3-Bromo-4-chlorophenyl)nicotinamide CAS No. 1065483-57-9

N-(3-Bromo-4-chlorophenyl)nicotinamide

Cat. No.: B12071699
CAS No.: 1065483-57-9
M. Wt: 311.56 g/mol
InChI Key: OTOQGLIHXSOEBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide typically involves the reaction of 3-bromo-4-chloroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(3-Bromo-4-chlorophenyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, nicotinamide derivatives are known to interact with enzymes and receptors involved in various biological processes. For example, they can inhibit bacterial growth by targeting bacterial enzymes and disrupting biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-4-chlorophenyl)nicotinamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as an antibacterial agent and its ability to undergo various chemical transformations.

Properties

CAS No.

1065483-57-9

Molecular Formula

C12H8BrClN2O

Molecular Weight

311.56 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)

InChI Key

OTOQGLIHXSOEBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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